molecular formula C19H26O2 B12440936 2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol

2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol

Cat. No.: B12440936
M. Wt: 286.4 g/mol
InChI Key: REOZWEGFPHTFEI-CVEARBPZSA-N
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Description

Cannabidivarin, also known as cannabidivarol, is a non-psychoactive cannabinoid found in the Cannabis plant. It is one of over 100 cannabinoids identified from Cannabis sativa and Cannabis indica. Cannabidivarin is structurally similar to cannabidiol, with the primary difference being the presence of a propyl side chain instead of a pentyl side chain. This compound has gained attention due to its potential therapeutic effects, particularly in the treatment of epilepsy and other neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabidivarin can be synthesized through various chemical routes. One common method involves the cyclization of olivetol with divarinolic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of cannabidivarin often involves the extraction and purification from Cannabis plants. Advanced techniques such as supercritical CO2 extraction are employed to isolate cannabidivarin from the plant material. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Cannabidivarin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of cannabidivarin, and halogenated compounds. These products are often used in further chemical synthesis and research .

Scientific Research Applications

Cannabidivarin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various cannabinoid derivatives.

    Biology: Studies have shown that cannabidivarin can modulate the activity of ion channels and receptors, making it a valuable tool in neurobiological research.

    Medicine: Cannabidivarin has demonstrated anticonvulsant properties and is being investigated for its potential in treating epilepsy, autism spectrum disorders, and other neurological conditions.

    Industry: The compound is used in the development of cannabinoid-based pharmaceuticals and therapeutic products

Mechanism of Action

Cannabidivarin exerts its effects primarily through the modulation of ion channels and receptors. It has been shown to activate and then desensitize transient receptor potential cation channel subfamily V member 1 (TRPV1), as well as TRPV2 and TRPA1 channels. This desensitization reduces neuronal hyperexcitability, which contributes to its anticonvulsant activity. Additionally, cannabidivarin inhibits the activity of diacylglycerol lipase-α, an enzyme involved in the synthesis of the endocannabinoid 2-arachidonoylglycerol .

Comparison with Similar Compounds

Uniqueness: Cannabidivarin’s unique structure and its ability to modulate ion channels without significant psychoactive effects make it a promising candidate for therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders .

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol

InChI

InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m1/s1

InChI Key

REOZWEGFPHTFEI-CVEARBPZSA-N

Isomeric SMILES

CCCC1=CC(=C(C(=C1)O)[C@H]2C=C(CC[C@@H]2C(=C)C)C)O

Canonical SMILES

CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Origin of Product

United States

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